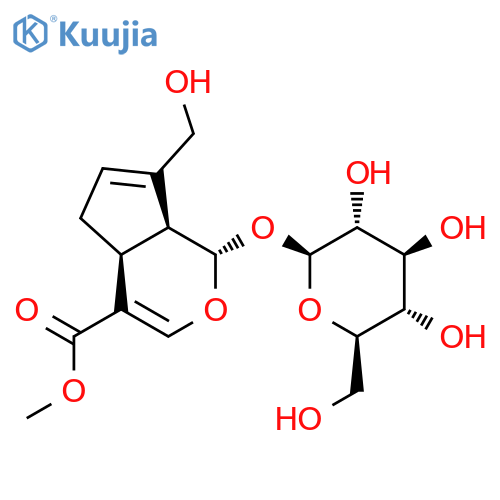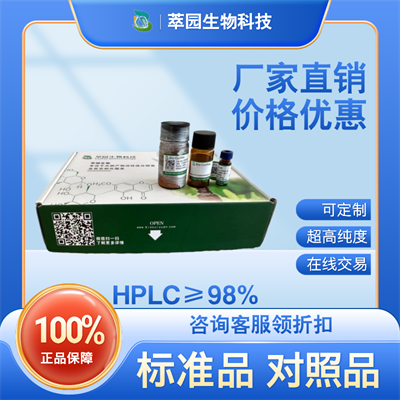Cas no 24512-63-8 (Geniposide)
ジェニポシド(Geniposide)は、イリドイド配糖体の一種で、主にクチナシ(Gardenia jasminoides)の果実から抽出される天然化合物です。この化合物は、抗炎症作用や抗酸化作用を示すことが知られており、神経保護効果や肝臓保護効果に関する研究が進められています。特に、その代謝産物であるゲニピン(Genipin)への変換を通じて、生体調節機能を発揮することが特徴です。ジェニポシドは、安定性が高く、生体適合性に優れており、医薬品や健康食品の分野での応用が期待されています。また、その構造的特徴から、標的分子との特異的な相互作用が可能であり、創薬研究においても注目されています。

Geniposide structure
商品名:Geniposide
CAS番号:24512-63-8
MF:C17H24O10
メガワット:388.366466522217
MDL:MFCD16036219
CID:52525
PubChem ID:135727211
Geniposide 化学的及び物理的性質
名前と識別子
-
- Geniposid
- GENIPOSIDE
- Methyl (1R,2S,6S)-9-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-oxabicyclo[4.3.0]nona-4,8-diene-5-carboxylate
- glucopyranosyloxy)-1,4a,5,7a-tetrahydro-7-(hydroxymethyl)-,methyl ester, (1S,4aS,7aS)-
- (1S)-1α-(β-D-Glucopyranosyloxy)-1,4aα,5,7aα-tetrahydro-7-hydroxymethylcyclopenta[c]pyran-4-carboxylic acid methyl ester
- 1α-(β-D-Glucopyranosyloxy)-1,4aα,5,7aα-tetrahydro-7-(hydroxymethyl)cyclopenta[c]pyran-4-carboxylic acid methyl ester
- Olea europaea L
- GENIPOSIDE(P) PrintBack
- Gardenoside
- Gardenia Augusta Extract
- Genipin 1-glucoside
- Geniposidic
- Jasminoidin
- (1S,4αS,7αS)- 1-(β-D-Glucopyranosyloxy)-1,4a,5,7a-tetrahydro-7-(hydroxymethyl)- cyclopenta[c]pyran-4-carboxylic acid methyl ester
- (1S)-1α-(β-D-Glucopyranosyloxy)-7-(hydroxymethyl)-1,4a α,5,7a α-tetrahydrocyclopenta[c]pyran-4-carboxylic Acid Methyl Ester
- Methyl (1S)-1α-(β-D-Glucopyranosyloxy)-7-(hydroxymethyl)-1,4aalpha,5,7aalpha-tetrahydrocyclopenta[c]pyran-4-carboxylate
- [ "" ]
- Methyl (4aR,7aR)-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetr
- 145295QLXY
- methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
- Cyclopenta[c]pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,7a-tetrahydro-7-(hydroxymethyl)-, methyl ester, (1S,4aS,7aS)-
- methyl (1S,4aS,7aR)-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy
- Cyclopenta(c)pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,7a-tetrahydro-7-(hydroxymethyl)-, methyl ester, (1S,4aS,7aS)-
- UNII-145295QLXY
- 169799-41-1
- CHEBI:5299
- NCGC00346662-06
- C09781
- CHEMBL462894
- MFCD16036219
- (1S)-1alpha-(beta-D-Glucopyranosyloxy)-7-(hydroxymethyl)-1,4aalpha,5,7aalpha-tetrahydrocyclopenta[c]pyran-4-carboxylic Acid Methyl Ester
- NS00097664
- s2411
- methyl(1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
- methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
- 1ST40032
- CYCLOPENTA(C)PYRAN-4-CARBOXYLIC ACID, 1-(.BETA.-D-GLUCOPYRANOSYLOXY)- 1,4A,5,7A-TETRAHYDRO-7-(HYDROXYMETHYL)-, METHYL ESTER, (1S,4AS,7AS)-
- Methyl (1S)-1alpha-(beta-D-Glucopyranosyloxy)-7-(hydroxymethyl)-1,4aalpha,5,7aalpha-tetrahydrocyclopenta[c]pyran-4-carboxylate
- AB01558902_03
- methyl (1S,4aS,7aR)-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
- (1S,4aS,7aS)-Methyl 7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
- 24512-63-8
- BRD-K57275767-001-03-2
- Q27106709
- DTXSID101318419
- Cyclopenta(c)pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,7a-tetrahydro-7-(hydroxymethyl)-, methyl ester, (1S-(1alpha,4aalpha,7aalpha))-
- BDBM50478840
- Geniposide, >=98% (HPLC)
- HMS3884F17
- NCGC00346662-04
- AKOS025311228
- IBFYXTRXDNAPMM-BVTMAQQCSA-N
- CCG-268498
- methyl 7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
- HMS3352E13
- AKOS005612969
- VS-02290
- BCP13597
- 27745-20-6
- FT-0601604
- METHYL 7-(HYDROXYMETHYL)-1-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-1H,4AH,5H,7AH-CYCLOPENTA[C]PYRAN-4-CARBOXYLATE
- methyl 7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
- HMS3342I02
- methyl 7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate;Geniposide
- CYCLOPENTA[C]PYRAN-4-CARBOXYLICACID, 1-(B-D-GLUCOPYRANOSYLOXY)-1,4A,5,7A-TETRAHYDRO-7-(HYDROXYMETHYL)-,METHYL ESTER, (1S,4AS,7AS)-
- A817348
- CHEBI:181845
- BRD-K57275767-001-02-4
- Cyclopenta[c]pyran-4-carboxylic acid, 1-(ss-D-glucopyranosyloxy)-1,4a,5,7a-tetrahydro-7-(hydroxymethyl)-, methyl ester, (1S,4aS,7aS)-; Cyclopenta[c]pyran-4-carboxylic acid, 1-(ss-D-glucopyranosyloxy)-1,4a,5,7a-tetrahydro-7-(hydroxymethyl)-, methyl ester, [1S-(1a,4aa,7aa)]-; Geniposide (8CI)
- Geniposide
-
- MDL: MFCD16036219
- インチ: 1S/C17H24O10/c1-24-15(23)9-6-25-16(11-7(4-18)2-3-8(9)11)27-17-14(22)13(21)12(20)10(5-19)26-17/h2,6,8,10-14,16-22H,3-5H2,1H3/t8-,10-,11-,12-,13+,14-,16+,17+/m1/s1
- InChIKey: IBFYXTRXDNAPMM-BVTMAQQCSA-N
- ほほえんだ: O([C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])[C@@]1([H])[C@]2([H])C(C([H])([H])O[H])=C([H])C([H])([H])[C@]2([H])C(C(=O)OC([H])([H])[H])=C([H])O1
計算された属性
- せいみつぶんしりょう: 388.136947g/mol
- ひょうめんでんか: 0
- XLogP3: -2.3
- 水素結合ドナー数: 5
- 水素結合受容体数: 10
- 回転可能化学結合数: 6
- どういたいしつりょう: 388.136947g/mol
- 単一同位体質量: 388.136947g/mol
- 水素結合トポロジー分子極性表面積: 155Ų
- 重原子数: 27
- 複雑さ: 617
- 同位体原子数: 0
- 原子立体中心数の決定: 8
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- ぶんしりょう: 388.4
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.5400
- ゆうかいてん: 160.0 to 164.0 deg-C
- ふってん: 641.4ºC at 760mmHg
- フラッシュポイント: 231.5ºC
- 屈折率: 1.597
- ようかいど: H2O: ≥5mg/mL
- PSA: 155.14000
- LogP: -2.22910
- ひせんこうど: +7° to +8° (c=1, H2O)
- ようかいせい: 未確定
Geniposide セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S26; S36/37/39
-
危険物標識:

- リスク用語:R36/37/38
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Geniposide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | G0385-1g |
Geniposide |
24512-63-8 | 95.0%(LC) | 1g |
¥2080.0 | 2022-05-30 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B21661-20mg |
Geniposide |
24512-63-8 | ,HPLC≥98% | 20mg |
¥100.00 | 2021-09-02 | |
| abcr | AB479836-5 g |
Geniposide, 95%; . |
24512-63-8 | 95% | 5g |
€161.00 | 2023-06-15 | |
| eNovation Chemicals LLC | D402677-25g |
Geniposide |
24512-63-8 | 97% | 25g |
$400 | 2024-06-05 | |
| TargetMol Chemicals | T2212-100mg |
Geniposide |
24512-63-8 | 99.54% | 100mg |
¥ 330 | 2024-07-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | G0385-100mg |
Geniposide |
24512-63-8 | 95.0%(LC) | 100mg |
¥505.0 | 2023-09-02 | |
| Key Organics Ltd | AS-15683-1MG |
Geniposide |
24512-63-8 | >98% | 1mg |
£36.00 | 2025-02-09 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0632-20mg |
Geniposide |
24512-63-8 | 98% | 20mg |
$30 | 2023-09-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G20181-20mg |
Geniposide |
24512-63-8 | 20mg |
¥98.0 | 2022-04-28 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G119296-1g |
Geniposide |
24512-63-8 | ≥98% (HPLC) | 1g |
¥208.90 | 2023-09-02 |
Geniposide サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:24512-63-8)Geniposide
注文番号:A817348
在庫ステータス:in Stock
はかる:25g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 05:07
価格 ($):288.0
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:24512-63-8)Geniposide
注文番号:sfd21113
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:38
価格 ($):discuss personally
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
(CAS:24512-63-8)Geniposide
注文番号:TB00651
在庫ステータス:in Stock
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
清らかである:>98%
最終更新された価格情報:Tuesday, 21 January 2025 17:56
価格 ($):price inquiry
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:24512-63-8)Geniposide
注文番号:LE6745
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:49
価格 ($):discuss personally
Geniposide 関連文献
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:24512-63-8)Geniposide

清らかである:≥98%
はかる:5mg/20mg/50mg
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:24512-63-8)Geniposide

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ


















